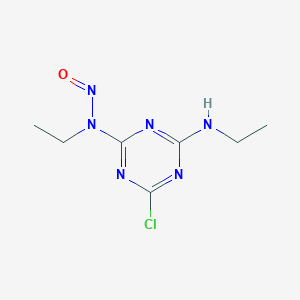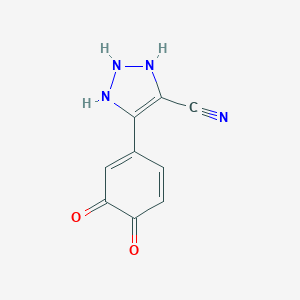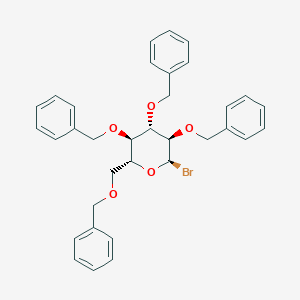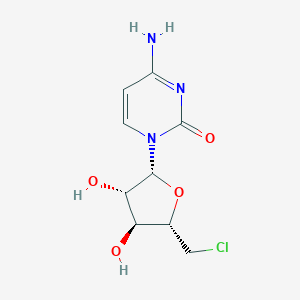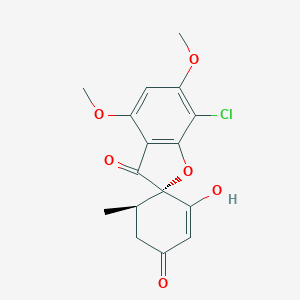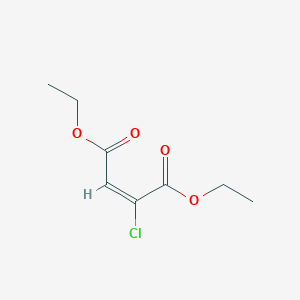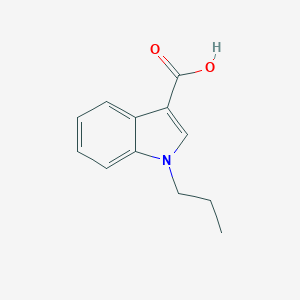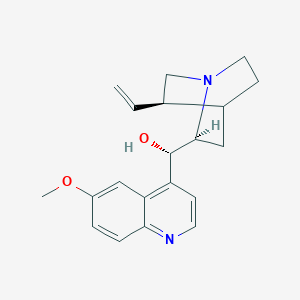
Epiquinine
説明
Epiquinine is a stereoisomer of quinine, an antimalarial alkaloid from the bark of a cinchona tree . Quinine is over 100 times more active than epiquinine against chloroquine-sensitive Plasmodium falciparum and over 10 times more active against chloroquine-resistant P. falciparum .
Synthesis Analysis
The total synthesis of quinine, a naturally-occurring antimalarial drug, was developed over a 150-year period . The development of synthetic quinine is considered a milestone in organic chemistry although it has never been produced industrially as a substitute for natural occurring quinine .
Molecular Structure Analysis
Epiquinine has a molecular formula of C20H24N2O2 . It has an average mass of 324.417 Da and a monoisotopic mass of 324.183777 Da .
Chemical Reactions Analysis
Quinone compounds, such as epiquinine, are known to undergo photoreaction, electrochemical reaction-oxidation, derivatisation, chemical bond vibration, light absorption in the UV–Vis region, and mobility in the mobile phase .
Physical And Chemical Properties Analysis
Epiquinine has a density of 1.2±0.1 g/cm3, a boiling point of 495.9±40.0 °C at 760 mmHg, and a flash point of 253.7±27.3 °C . It has a molar refractivity of 95.8±0.4 cm3, a polar surface area of 46 Å2, and a molar volume of 266.4±5.0 cm3 .
科学的研究の応用
Antimalarial Activity
Epiquinine, belonging to the Cinchona alkaloids, has a historical significance in treating malaria. While it is less potent against sensitive parasites compared to its isomer quinine, it still exhibits activity against chloroquine-resistant strains . This suggests potential use in developing alternative treatments for drug-resistant malaria.
Asymmetric Synthesis
Epiquinine serves as a versatile organocatalyst in asymmetric synthesis. It is particularly effective in catalyzing Michael reactions, providing high levels of conversion and enantioselectivity . This application is crucial for the production of chiral compounds, which are important in pharmaceuticals.
Chiral Stationary Phases
The compound is used to create chiral stationary phases for enantioselective chromatography . These phases are essential for separating enantiomers in a mixture, which is a critical step in the quality control of pharmaceuticals and in the study of pharmacokinetics.
Continuous Flow Chemistry
A derivative of Epiquinine has been employed in continuous flow chemistry to catalyze reactions in a single-pass process. This method enhances the efficiency and sustainability of chemical processes, allowing for the sequential preparation of enantioenriched compounds .
High-Performance Liquid Chromatography (HPLC)
Epiquinine derivatives have been designed as chiral selectors in HPLC, a technique widely used for analyzing and purifying mixtures of compounds. The selectors based on Epiquinine provide multiple interaction sites, improving the resolution and speed of chiral separations .
Medicinal Chemistry
In medicinal chemistry, Epiquinine’s derivatives are explored for novel biological activities. Its structural framework is modified to create new compounds with potential therapeutic applications, such as antiviral, antibacterial, or anticancer agents .
Modular Building Blocks
Epiquinine is transformed into other modular chiral building blocks, like quincorine or quincoridine. These building blocks are then used to synthesize a wide array of complex organic molecules, expanding the toolkit available to synthetic chemists .
Organic Chemistry Research
The chemistry of Epiquinine is a subject of ongoing research, with studies exploring its reactivity and transformations. This research contributes to a deeper understanding of Cinchona alkaloids and their applications in organic synthesis .
作用機序
Target of Action
Epiquinine, like quinine, is theorized to target the malaria parasite, specifically interfering with the parasite’s ability to break down and digest hemoglobin . It’s important to note that epiquinine is significantly less potent than quinine .
Mode of Action
It is generally assumed that, similar to other cinchona alkaloids, epiquinine prevents the polymerization of the toxic hematin (aquafe(iii)protoporphyrin ix) formed by the degradation of hemoglobin in erythrocytes to hemozoin (β-hematin) .
Biochemical Pathways
It is known that the compound interferes with the malaria parasite’s hemoglobin digestion process . This interference disrupts the parasite’s lifecycle and ultimately leads to its death .
Pharmacokinetics
It is known that the pharmacokinetics of quinine, a closely related compound, are influenced by factors such as severity of infection, routes of administration, and nutritional status . It is possible that similar factors could influence the pharmacokinetics of epiquinine.
Result of Action
The primary result of epiquinine’s action is the disruption of the malaria parasite’s lifecycle, leading to its death . It’s important to note that epiquinine is significantly less potent than quinine . Quinine is over 100 times more active than epiquinine against chloroquine-sensitive Plasmodium falciparum and over 10 times more active against chloroquine-resistant P. falciparum .
特性
IUPAC Name |
(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-FEBSWUBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269906 | |
| Record name | Cinchonan-9-ol, 6′-methoxy-, (8α,9S)-(±)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epiquinine | |
CAS RN |
72402-51-8, 572-60-1 | |
| Record name | Cinchonan-9-ol, 6′-methoxy-, (8α,9S)-(±)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72402-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epiquinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epiquinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinchonan-9-ol, 6′-methoxy-, (8α,9S)-(±)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8α,9S)-6'-methoxycinchonan-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPIQUININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M9989F55E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Molecular Formula: C20H25N2O2 * Molecular Weight:* 324.42 g/mol
A: Epiquinine derivatives, particularly 9-amino-9-deoxy-epiquinine and 9-thiourea epiquinine, have shown promise as organocatalysts in various asymmetric reactions. [, , , , , ] These catalysts have been successfully employed in:
- Enantioselective Michael Additions: Facilitating the formation of carbon-carbon bonds with high enantioselectivity. [, , , , ]
- Tandem Michael-Henry Reactions: Enabling the construction of complex bicyclic structures with excellent stereocontrol. []
A: Computational studies have been instrumental in understanding the conformational preferences of epiquinine and its derivatives. [, ] Molecular mechanics calculations have been used to analyze the binding interactions of epiquinine with ferriprotoporphyrin IX, providing insights into its potential mode of action. [] Further computational studies could be employed to develop QSAR models and guide the design of novel epiquinine-based catalysts or therapeutics. []
A: The stereochemistry at the C9 position significantly impacts the antimalarial activity of Cinchona alkaloids. [, , ] Quinine and quinidine, with the natural erythro configuration, exhibit significantly higher potency compared to their C9 epimers, epiquinine and epiquinidine, which possess the threo configuration. [, , ] This difference in activity is attributed to the specific spatial arrangement of functional groups influencing the interaction with potential molecular targets. [, ]
A: Epiquinine, as a diastereomer of the well-known antimalarial quinine, has been a subject of research for decades. Early studies focused on its isolation, structural characterization, and comparison of its antimalarial activity to quinine and other Cinchona alkaloids. [, , ]
- Crystal structure determination: Unveiling the three-dimensional structure of epiquinine hydrochloride dihydrate provided crucial insights into its molecular features and potential interactions with biological targets. []
- Exploration of SAR: Comparing the activity of epiquinine with quinine and other stereoisomers highlighted the importance of the C9 configuration for antimalarial activity and laid the foundation for understanding its structure-activity relationship. [, , , ]
- Development as a chiral scaffold: The recognition of epiquinine and its derivatives, such as 9-amino-9-deoxy-epiquinine, as versatile chiral scaffolds opened new avenues for their application in asymmetric catalysis and chiral separations. [, , , , , , ]
ANone: Research on epiquinine bridges several scientific disciplines, including:
- Medicinal chemistry: Investigating its antimalarial activity and exploring its potential as a lead compound for developing new drugs. [, , , ]
- Organic chemistry: Utilizing epiquinine derivatives as catalysts or ligands in asymmetric synthesis for the production of enantiomerically pure compounds with applications in pharmaceuticals and other fields. [, , , , , ]
- Analytical chemistry: Employing epiquinine-based chiral selectors for the separation of enantiomers in chromatography, a crucial aspect of drug development and analysis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




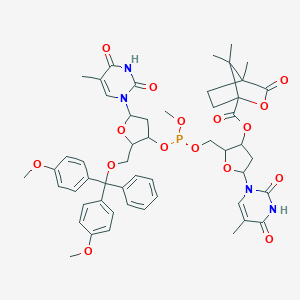

![ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE](/img/structure/B123104.png)
